![molecular formula C20H13NO2 B11829700 2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde is a complex organic compound belonging to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science. The unique structure of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde typically involves the formation of the benzoxazole ring followed by the introduction of the biphenyl and carbaldehyde groups. One common method involves the cyclization of 2-aminophenol with a suitable aldehyde under acidic conditions to form the benzoxazole core. The biphenyl group can be introduced through a Suzuki coupling reaction, and the carbaldehyde group can be added via formylation reactions .
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging applications .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzo[d]oxazole: A precursor in the synthesis of various benzoxazole derivatives.
2-Phenylbenzoxazole: Known for its fluorescent properties and used in similar applications.
2-(4-Methylphenyl)benzoxazole: Another benzoxazole derivative with potential biological activities.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde is unique due to its specific structural features, including the biphenyl and carbaldehyde groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H13NO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C20H13NO2/c22-13-14-6-11-18-19(12-14)23-20(21-18)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H |
InChI Key |
PUWONCSBTIQHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
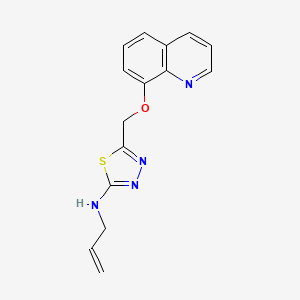
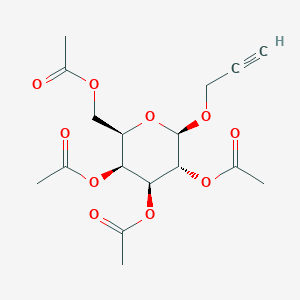

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
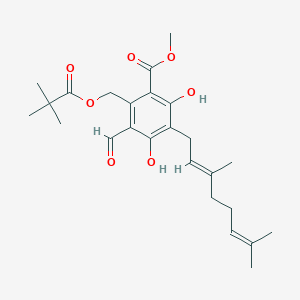
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)

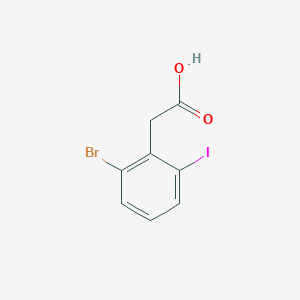
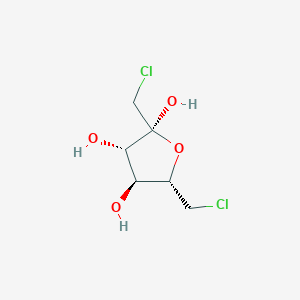
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)
